2,4-Dichloro-1-isopropylbenzene

Übersicht

Beschreibung

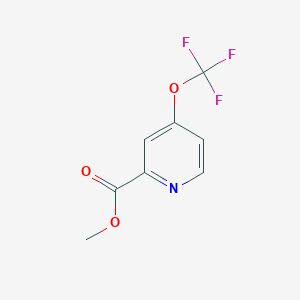

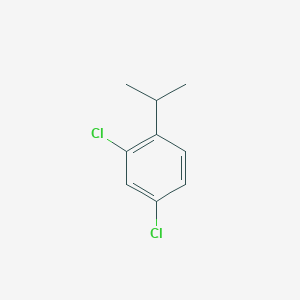

2,4-Dichloro-1-isopropylbenzene is an organic chemical compound that belongs to the family of chlorobenzene derivatives. It has a CAS Number of 65432-03-3 and a molecular weight of 189.08 .

Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-1-isopropylbenzene is C9H10Cl2 . The Inchi Code is 1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-1-isopropylbenzene are not detailed in the available resources, it can be inferred that like other benzene derivatives, it may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

2,4-Dichloro-1-isopropylbenzene is a liquid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Applications

Intermediate for Synthesizing Pharmaceuticals : 2,4-Dichlorofluorobenzene, closely related to 2,4-Dichloro-1-isopropylbenzene, is highlighted as an important intermediate for the synthesis of broad-spectrum antibiotics like ciprofloxacin. The increased demand for ciprofloxacin globally has spurred the development of new, more efficient synthesis routes for 2,4-Dichlorofluorobenzene, showcasing its importance in the pharmaceutical industry (Wang Guo-xi, 2004).

Sensing Applications : Research into the synthesis of 1,4-Diarylpentiptycenes from 1,4-dichloro-2,5-diarylbenzene derivatives, which could be related to the chemical behavior of 2,4-Dichloro-1-isopropylbenzene, has been shown to have potential applications in the sensing of explosives. This indicates the role of dichlorobenzene derivatives in developing materials for security and detection technologies (G. Zyryanov, Manuel A. Palacios, P. Anzenbacher, 2008).

Environmental and Analytical Chemistry

- Biodegradation Studies : The biodegradability of herbicides, including those structurally similar to 2,4-Dichloro-1-isopropylbenzene, was studied in sequencing batch reactors, offering insights into the environmental fate and treatment of halogenated organic compounds. Such studies are crucial for understanding the degradation pathways and designing effective wastewater treatment processes (E. Celis, P. Elefsiniotis, N. Singhal, 2008).

Material Science

- Catalysis and Material Synthesis : Investigations into the use of Al-MCM-41 molecular sieves for the ethylation of isopropylbenzene with diethyl carbonate demonstrate the role of catalysts in directing chemical reactions towards desired products. This research not only provides insights into the selectivity and efficiency of catalysts but also into the synthesis of new materials and chemicals (S. Udayakumar, A. Pandurangan, P. K. Sinha, 2005).

Eigenschaften

IUPAC Name |

2,4-dichloro-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEAFTDKXQTDJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-isopropylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.